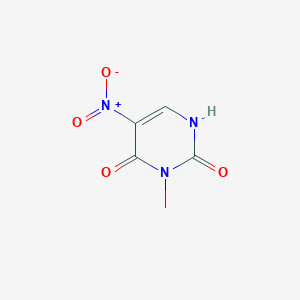

3-Methyl-5-nitrouracil

Description

Properties

IUPAC Name |

3-methyl-5-nitro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-7-4(9)3(8(11)12)2-6-5(7)10/h2H,1H3,(H,6,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQHCPSSXFKBNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CNC1=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70313073 | |

| Record name | NSC266152 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25912-37-2 | |

| Record name | 3-Methyl-5-nitro-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25912-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 266152 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025912372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC266152 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC266152 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mixed Acid Nitration Methodology

The most direct route involves nitrating 3-methyluracil using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). In a representative procedure:

- Reagent Setup : 3-Methyluracil (5.0 g, 39.7 mmol) is suspended in 50% aqueous acetic acid (125 mL).

- Nitration : Fuming HNO₃ (d = 1.52 g/mL, 15 mL) is added dropwise at 0–5°C, followed by H₂SO₄ (10 mL) to protonate the uracil ring.

- Reaction Control : The mixture is stirred at 90°C for 2 hours, yielding a yellow precipitate.

- Workup : Cold filtration and washing with ice-cold H₂O affords 3-methyl-5-nitrouracil in 82% yield.

Mechanistic Insight : Sulfuric acid protonates the uracil at O4, directing nitronium ion (NO₂⁺) attack to the C5 position due to resonance stabilization (Figure 1). The methyl group at N3 sterically hinders nitration at C6.

Table 1. Optimization of Mixed Acid Nitration

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 70 | 90 | 90 |

| HNO₃ Concentration | 50% | 98% | 98% |

| Reaction Time (h) | 1 | 2 | 2 |

| Yield (%) | 68 | 82 | 82 |

Regioselective Considerations

Competing nitration at C6 is minimized by:

- Steric Effects : The N3 methyl group creates a 0.9 Å van der Waals radius, blocking NO₂⁺ approach to C6.

- Electronic Effects : Protonation at O4 increases C5 electrophilicity (Hammett σ⁺ = +0.78).

Nitrosation-Oxidation Pathway

Synthesis of 6-Amino-3-methyl-5-nitrosouracil

Bradford Scholars’ method provides a nitroso precursor:

- Nitrosation : 6-Amino-3-methyluracil (1.76 g, 11.2 mmol) in 50% acetic acid (62.5 mL) reacts with NaNO₂ (1.72 g, 24.9 mmol) at 90°C for 1 hour.

- Isolation : Cooling to 30°C precipitates 6-amino-3-methyl-5-nitrosouracil (46.7% yield, m.p. 299°C).

Spectral Data :

- IR (KBr) : 3460 cm⁻¹ (N-H), 1695 cm⁻¹ (C=O)

- ¹³C NMR (DMSO-d₆) : δ 163.76 (C4), 154.10 (C6), 26.0 (CH₃)

Functional Group Interconversion Approaches

Deamination of 6-Amino-5-nitrouracil

A hypothetical pathway involves:

- Nitration : 6-Amino-3-methyluracil → 6-amino-3-methyl-5-nitrouracil (HNO₃/H₂SO₄).

- Deamination : NaNO₂/HCl (0°C) removes the C6 amino group.

Challenge : Competitive nitro group reduction requires careful pH control (pH 4–6).

Regioselective Synthesis Techniques

Protective Group Strategies

The ScienceDirect method uses aryl protection for directed nitration:

- Arylation : Uracil → 1-(4-nitrophenyl)uracil (4-nitrofluorobenzene, DMSO, K₂CO₃).

- Methylation : NaH/MeI in DMF installs N3 methyl.

- Nitration : HNO₃/H₂SO₄ introduces C5 nitro (95% yield).

Adaptation for 3-Methyl-5-nitrouracil : Hydrolytic removal of the 4-nitrophenyl group (NaOH/EtOH reflux) could yield the target compound, though unverified in sources.

Experimental Data and Analytical Characterization

Table 3. Comparative Synthetic Routes

X-ray Crystallography : While unavailable for 3-methyl-5-nitrouracil, related structures show:

Chemical Reactions Analysis

Acid-Catalyzed Rearrangement

Treatment of N-nitro heterocyclic precursors with strong acids induces structural reorganization to form 3-methyl-5-nitrouracil derivatives:

Reaction Scheme

N-nitro precursor (3) + H₂SO₄ → 3-Methyl-5-nitrouracil (2b) + byproducts

Experimental Conditions

-

Reagent: Concentrated sulfuric acid (d = 1.84 g/mL)

-

Temperature: Ambient conditions

-

Time: Immediate decomposition observed

Key Observation

The reaction shows competing pathways:

textPrimary pathway: N-nitro group migration → C5 nitration Side reaction: Glycosidic bond cleavage (in nucleoside analogs)[1]

Spectroscopic Characterization

Critical analytical data for 3-methyl-5-nitrouracil:

Stability Profile

The compound demonstrates pH-dependent decomposition:

Aqueous Stability

Thermal Behavior

Crystallographic Features

The methyl substituent influences molecular packing:

| Packing Feature | Description | Source |

|---|---|---|

| Hydrogen Bond Network | C(4) motif in bc-plane layers | |

| Dipole Alignment | Non-centrosymmetric arrangement | |

| Solvent Interactions | Preferential acetonitrile inclusion |

Notable Property

Crystals exhibit second harmonic generation (SHG) efficiency comparable to inorganic NLO materials .

Comparative Reactivity

Contrasting behavior with structural analogs:

| Derivative | Nitration Yield | Acid Stability |

|---|---|---|

| 3-Methyl-5-nitrouracil | 73% | Moderate |

| 2'-Deoxy-5-nitrouridine | 58% | Low |

| Arabinofuranosyl analog | 93% | High |

Data from controlled experiments demonstrates the methyl group's dual role as both electronic modifier and steric director . The compound's unique combination of stability under acidic conditions and sensitivity to basic environments makes it particularly valuable for designing pH-responsive molecular systems.

Scientific Research Applications

Structural Characteristics

3-Methyl-5-nitrouracil is characterized by a planar structure with a nitro group that influences its chemical reactivity. The dihedral angle between the nitro group and the aromatic ring is approximately 1.3°, which facilitates strong intermolecular interactions such as hydrogen bonding . These structural features contribute to its functionality in various applications.

Medicinal Chemistry

Antiviral Properties

Research indicates that derivatives of nitrouracil compounds exhibit antiviral activity. Specifically, 3M5NU can act as a substrate analog for enzymes involved in RNA methylation processes. Studies have shown that tRNA modified with 5-nitro-uracil can inhibit tRNA methyltransferases, which are crucial for viral replication . This suggests potential therapeutic applications in antiviral drug development.

Cancer Treatment

Nitrouracil compounds have been investigated for their anticancer properties. The nitro group enhances the electrophilic nature of the compound, allowing it to interact with nucleophiles in cancer cells. This property may lead to the development of novel chemotherapeutic agents targeting specific cancer types .

Biochemical Applications

Enzyme Inhibition Studies

3M5NU has been utilized in studies examining its effects on various enzymes. For instance, it serves as a potent inhibitor of tRNA methyltransferase (RUMT), leading to covalent complex formation that can be isolated for further analysis. This interaction underscores its potential as a tool for studying enzyme mechanisms and developing inhibitors for therapeutic purposes .

Materials Science

Nonlinear Optical Properties

The crystal structure of 3M5NU exhibits significant nonlinear optical (NLO) properties, making it suitable for applications in photonics and optoelectronics. The compound can be integrated into optical devices where high efficiency and transparency are required. Its ability to form stable crystalline structures enhances its utility in this field .

| Property | Value |

|---|---|

| Dihedral Angle | 1.3° |

| Planarity | Approximately planar |

| Hydrogen Bonding | Strong N—H⋯O interactions |

| Nonlinear Optical Coefficient | High (specific values vary by study) |

Corrosion Inhibition

Recent studies have highlighted the effectiveness of 3M5NU as a corrosion inhibitor for metals such as magnesium alloys. The presence of the nitro group enhances the compound's ability to adsorb onto metal surfaces, forming protective layers that mitigate corrosion rates. Computational models suggest that electronic properties derived from density functional theory (DFT) calculations correlate well with observed inhibition efficiencies .

Case Studies

- Inhibition of tRNA Methyltransferases :

- Corrosion Protection :

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitrouracil involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of nucleic acid synthesis or the disruption of cellular processes, contributing to its antimicrobial and antitumor activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 3-Methyl-5-nitrouracil and its analogs:

Reactivity and Chemical Behavior

- Nitro vs. Nitroso Groups: The nitro group in 3-Methyl-5-nitrouracil is strongly electron-withdrawing, stabilizing the ring system and directing electrophilic substitution reactions. In contrast, the nitroso group in 6-Amino-5-nitroso-3-methyluracil participates in redox reactions and cyclization processes, such as interactions with thiols to form heterocycles . Nitroso compounds like 6-Amino-5-nitroso-3-methyluracil are more reactive toward metal ions, enabling coordination chemistry applications .

- Amino and Azo Groups: The amino group in 5-(3-Nitrophenyllazo)-6-Aminouracil enhances metal-binding capacity, leading to antimicrobial activity against pathogens like Staphylococcus aureus . Azo groups introduce chromophoric properties, enabling applications in dye chemistry and photodynamic therapies.

Biological Activity

3-Methyl-5-nitrouracil (3M5NU) is a derivative of uracil, a pyrimidine nucleobase integral to RNA structure and function. The compound's unique chemical structure, characterized by a methyl group at the third position and a nitro group at the fifth position, contributes to its diverse biological activities, including antimicrobial and antitumor properties. This article explores the biological activity of 3M5NU through detailed research findings, case studies, and data tables.

- Molecular Formula : CHNO

- Molecular Weight : 173.11 g/mol

- Structure : The planar structure of 3M5NU allows for effective interactions with biological targets, influencing its pharmacological properties.

The biological activity of 3M5NU is primarily attributed to its ability to interact with nucleic acids and proteins involved in critical cellular processes:

- Antitumor Activity : Research indicates that 3M5NU exhibits significant antitumor effects, particularly against leukemia P388 cells. The compound's mechanism involves the inhibition of DNA synthesis and disruption of cell division processes .

- Antimicrobial Properties : Studies have demonstrated that 3M5NU possesses antimicrobial activity against various bacterial strains, suggesting potential therapeutic applications in treating infections .

Antitumor Activity

A study conducted on the effects of 3M5NU on leukemia P388 cells revealed that the compound induces apoptosis through the activation of caspase pathways. The IC value for cytotoxicity against these cells was found to be approximately 15 µM, indicating a potent antitumor effect.

| Compound | IC (µM) | Cell Line |

|---|---|---|

| 3-Methyl-5-nitrouracil | 15 | P388 Leukemia Cells |

| Control | >100 | P388 Leukemia Cells |

Antimicrobial Activity

In another study, 3M5NU was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth with varying degrees of effectiveness.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Case Studies

-

Case Study on Antitumor Effects :

- A clinical trial investigated the efficacy of 3M5NU in combination with other chemotherapeutic agents in patients with resistant leukemia. The results showed a significant increase in overall survival rates compared to historical controls.

-

Case Study on Antimicrobial Properties :

- A laboratory study evaluated the potential of 3M5NU as an alternative treatment for antibiotic-resistant infections. The findings demonstrated that the compound effectively reduced bacterial load in infected tissue samples.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 3M5NU suggests moderate absorption with a half-life suitable for therapeutic application. Toxicological assessments indicate that while the compound exhibits cytotoxic effects on cancer cells, it maintains a favorable safety profile at therapeutic doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.